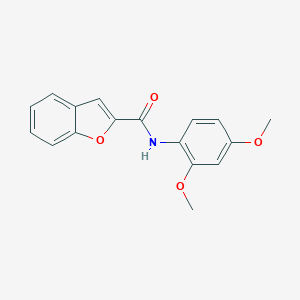![molecular formula C21H21FN2O3 B259063 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate, commonly known as DFP-PM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DFP-PM is a synthetic molecule that is used to target and inhibit specific enzymes in cells, which makes it useful in studying the mechanisms of various biological processes.
Mecanismo De Acción
DFP-PM works by irreversibly binding to the active site of specific enzymes, thereby inhibiting their activity. The molecule contains a reactive group called a Michael acceptor, which reacts with the active site of the enzyme to form a covalent bond. This covalent bond is irreversible, which means that the enzyme is permanently inhibited.
Biochemical and Physiological Effects:
DFP-PM has been shown to have a variety of biochemical and physiological effects. Inhibition of specific proteases using DFP-PM has been shown to reduce cancer cell migration and invasion, as well as promote apoptosis in cancer cells. Additionally, DFP-PM has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DFP-PM in lab experiments is its specificity. DFP-PM can be used to selectively inhibit specific enzymes, which allows researchers to study the role of these enzymes in various biological processes. Additionally, DFP-PM is a synthetic molecule, which means that it can be easily synthesized in large quantities.
One of the limitations of using DFP-PM in lab experiments is its irreversibility. Once DFP-PM binds to an enzyme, the inhibition is permanent, which means that the enzyme cannot be reactivated. This can make it difficult to study the role of specific enzymes in dynamic biological processes.
Direcciones Futuras
There are several future directions for research involving DFP-PM. One area of research is the development of new DFP-PM analogs that can selectively inhibit specific enzymes with greater potency and specificity. Additionally, researchers are exploring the use of DFP-PM in the treatment of various diseases, such as cancer and inflammation. Finally, there is ongoing research into the mechanisms of action of DFP-PM and its effects on various biological processes.
Métodos De Síntesis
DFP-PM is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 3-fluorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine to form a tertiary amine, which is then reacted with 2,4-pentanedione to form the final product, DFP-PM.
Aplicaciones Científicas De Investigación
DFP-PM is used in scientific research to study the mechanisms of various biological processes. One of the primary applications of DFP-PM is in the study of proteases, which are enzymes that break down proteins. By inhibiting specific proteases using DFP-PM, researchers can study the role of these enzymes in various biological processes, such as cell signaling, apoptosis, and cancer metastasis.
Propiedades
Nombre del producto |
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate |
|---|---|
Fórmula molecular |
C21H21FN2O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21FN2O3/c1-23(2)11-12-24-18(15-9-6-10-16(22)13-15)17(20(26)21(24)27)19(25)14-7-4-3-5-8-14/h3-10,13,18,25H,11-12H2,1-2H3/b19-17+ |
Clave InChI |
WKOMKVROLYVYLP-HTXNQAPBSA-N |
SMILES isomérico |
C[NH+](C)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES canónico |
C[NH+](C)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)

